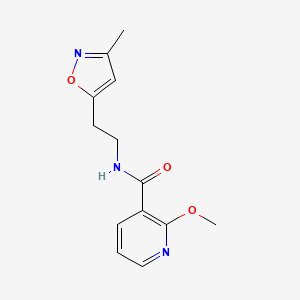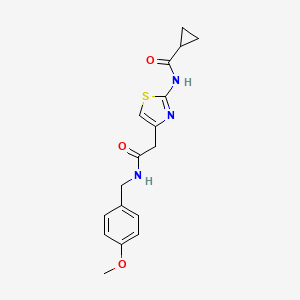
N-(4-(2-((4-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound contains several functional groups including a thiazole ring, a cyclopropane ring, an amide group, and a methoxybenzyl group. Thiazole is a heterocyclic compound that consists of a five-membered C3NS ring. The cyclopropane ring is a three-membered carbon ring. The amide group (-CONH2) is a common feature in bioactive molecules and pharmaceuticals .
Synthesis Analysis
While the exact synthesis pathway for this compound isn’t available, it might involve several steps including the formation of the thiazole ring, the introduction of the methoxybenzyl group, and the formation of the amide bond. The synthesis could potentially start with a suitable precursor for the thiazole ring, which could then be functionalized with the methoxybenzyl group .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole and cyclopropane rings would introduce some rigidity into the structure. The electron-donating methoxy group and the electron-withdrawing amide group could have significant effects on the compound’s reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. The thiazole ring is aromatic and relatively stable, but can participate in electrophilic substitution reactions. The amide group can participate in various reactions such as hydrolysis, reduction, and condensation .Physical And Chemical Properties Analysis
The physical and chemical properties such as solubility, melting point, boiling point, and stability would depend on the compound’s molecular structure. The presence of the polar amide group could enhance solubility in polar solvents, while the nonpolar methoxybenzyl and cyclopropane groups could enhance solubility in nonpolar solvents .Applications De Recherche Scientifique
Antimicrobial Applications
Several studies have explored the antimicrobial potential of thiazolidine-2,4-dione carboxamide and amino acid derivatives, highlighting their weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity. One compound specifically showed antibacterial activity against Gram-positive bacteria, particularly Staphylococcus aureus (Alhameed et al., 2019).
Anticancer and Antiproliferative Activities
The cytotoxicity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives against Ehrlich Ascites Carcinoma (EAC) cells has been assessed, with some compounds showing promising results (Hassan, Hafez, & Osman, 2014). Furthermore, the synthesis of novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone has shown anti-inflammatory and analgesic agents with potential anticancer activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Synthesis and Structural Insights
The multicomponent synthesis approach for 2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one has been detailed, offering a step-economy and cost-effective methodology for producing compounds with antimicrobial activity (Sydorenko et al., 2022). Additionally, the synthesis and crystal structure analysis of 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide have been conducted to investigate its antiproliferative activity against cancer cell lines (Lu et al., 2021).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Future research could focus on exploring the biological activity of this compound and optimizing its properties for potential applications in medicine or other fields. This could involve testing the compound in biological assays, studying its mechanism of action, and modifying its structure to improve its efficacy and reduce any potential side effects .
Propriétés
IUPAC Name |
N-[4-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-23-14-6-2-11(3-7-14)9-18-15(21)8-13-10-24-17(19-13)20-16(22)12-4-5-12/h2-3,6-7,10,12H,4-5,8-9H2,1H3,(H,18,21)(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMOAQHKFTRSGPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2928519.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbutanamide](/img/structure/B2928522.png)
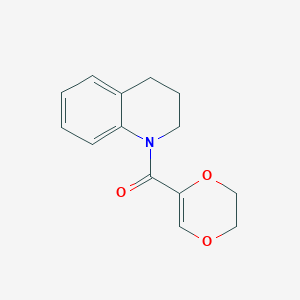
![N-(4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2928524.png)
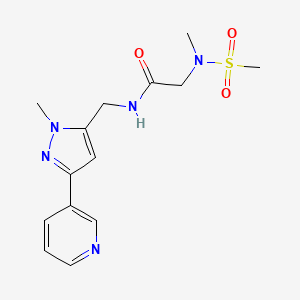
![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-cyclopentylacetamide](/img/no-structure.png)
![3-fluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxybenzamide](/img/structure/B2928530.png)
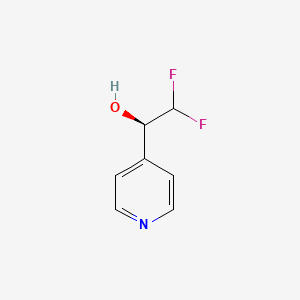
![(2Z)-3-(4-fluorophenyl)-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile](/img/structure/B2928533.png)
![Ethyl 2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate](/img/structure/B2928535.png)

![Ethyl 5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2928539.png)
